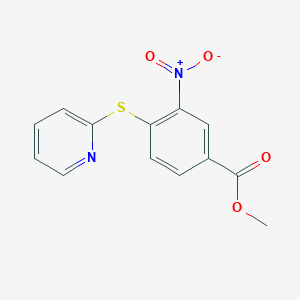

Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-nitro-4-pyridin-2-ylsulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4S/c1-19-13(16)9-5-6-11(10(8-9)15(17)18)20-12-4-2-3-7-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKLIYZZTRJJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration of Methyl Benzoate to Methyl 3-Nitrobenzoate

The initial step is the selective nitration of methyl benzoate to yield methyl 3-nitrobenzoate, which serves as a key intermediate.

- Methyl benzoate is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature (0–5°C) to favor meta-substitution and avoid over-nitration.

- The reaction mixture is stirred and then quenched with cold water.

- The crude product is isolated by filtration and purified by recrystallization.

| Reagent | Amount | Conditions |

|---|---|---|

| Methyl benzoate | 2.0 g | Dry flask |

| Concentrated H2SO4 | 4.0 mL | Ice bath cooling |

| Concentrated HNO3 | 1.5 mL | Pre-cooled, mixed with H2SO4 |

| Temperature | 0–5 °C | Controlled during addition |

This method yields methyl 3-nitrobenzoate with high regioselectivity and purity.

Esterification and Formation of Methyl Benzoate Derivatives

Commercially available 2-(4-chloro-3-nitrobenzoyl)benzoic acid can be converted to the corresponding methyl ester by reaction with methanol in the presence of thionyl chloride, facilitating ester formation under mild conditions.

- Acid + Methanol + Thionyl chloride → Methyl ester + SO2 + HCl

This step is essential for preparing the ester substrate for subsequent nucleophilic substitution.

Introduction of the Pyridin-2-ylthio Group

The key step involves the nucleophilic aromatic substitution of a halogen (typically chlorine) on the aromatic ring by 2-mercaptopyridine (pyridin-2-ylthiol) to form the thioether linkage.

- The methyl 3-nitro-4-chlorobenzoate intermediate is reacted with 2-mercaptopyridine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction is carried out under reflux or elevated temperature (70–120 °C) for several hours.

- A base such as potassium carbonate or triethylamine is used to deprotonate the thiol, enhancing nucleophilicity.

- After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

- Purification is achieved by recrystallization or chromatography.

Representative reaction conditions:

| Reagent | Amount/Equiv. | Solvent | Temperature | Time |

|---|---|---|---|---|

| Methyl 3-nitro-4-chlorobenzoate | 1 equiv | DMF | 80–100 °C | 12–24 hours |

| 2-Mercaptopyridine | 1.2 equiv | |||

| Potassium carbonate | 2 equiv |

This substitution yields Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate with good yields and regioselectivity.

Detailed Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Methyl benzoate | HNO3/H2SO4 (nitration, 0–5 °C) | Methyl 3-nitrobenzoate |

| 2 | 3-Nitro-4-chlorobenzoic acid | Methanol + Thionyl chloride (esterification) | Methyl 3-nitro-4-chlorobenzoate |

| 3 | Methyl 3-nitro-4-chlorobenzoate | 2-Mercaptopyridine + K2CO3, DMF, reflux | This compound |

Research Findings and Notes

- The nitration step is highly regioselective for the meta position due to the electron-withdrawing effect of the ester group, favoring formation of methyl 3-nitrobenzoate.

- Esterification using thionyl chloride is efficient, providing methyl esters under mild conditions without extensive side reactions.

- The nucleophilic aromatic substitution of chlorine by pyridin-2-ylthiol is facilitated by the electron-withdrawing nitro group, which activates the aromatic ring towards substitution.

- Solvent choice (DMF or DMSO) and base are critical for reaction efficiency and yield.

- Purification by recrystallization from methanol or chromatography yields analytically pure product, confirmed by spectroscopic methods and crystallographic data.

- Single-crystal X-ray diffraction studies on related compounds confirm the structural integrity of such substituted benzoates.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| Nitration of methyl benzoate | HNO3, H2SO4 | 0–5 °C, stirring | High regioselectivity for 3-nitro |

| Esterification of acid to methyl ester | Methanol, thionyl chloride | Room temp to reflux | Efficient ester formation |

| Nucleophilic substitution by pyridin-2-ylthiol | 2-Mercaptopyridine, K2CO3, DMF | 80–100 °C, 12–24 h | Good yield, regioselective substitution |

This comprehensive synthesis approach for This compound is well-documented in the literature and patents, employing classical aromatic substitution chemistry combined with modern esterification techniques. The described methods ensure high purity and yield, suitable for further applications in medicinal chemistry and material science.

Analyse Chemischer Reaktionen

Nitro Group Reduction

The nitro group at position 3 is susceptible to reduction under catalytic hydrogenation or chemical reducing conditions. This reaction typically yields an amine derivative:

-

Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol or aqueous acidic media.

-

Product : Methyl 3-amino-4-(pyridin-2-ylthio)benzoate.

-

Applications : The resulting amine can undergo further functionalization, such as acylation or diazotization, to produce secondary derivatives .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

-

Basic Hydrolysis : NaOH in water/ethanol under reflux yields 3-nitro-4-(pyridin-2-ylthio)benzoic acid.

-

Acidic Hydrolysis : HCl or H₂SO₄ in aqueous methanol produces the same acid with ester recovery in some cases .

-

Applications : The carboxylic acid is a precursor for amide or anhydride synthesis.

Thioether Oxidation

The pyridin-2-ylthio group can be oxidized to sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | Dichloromethane, 0°C | Methyl 3-nitro-4-(pyridin-2-ylsulfinyl)benzoate |

| H₂O₂/Fe(II) | Acetic acid, 50°C | Methyl 3-nitro-4-(pyridin-2-ylsulfonyl)benzoate |

Oxidation alters the electronic properties of the sulfur atom, impacting biological activity and further reactivity .

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the meta position, while the pyridinylthio group may influence regioselectivity via steric or electronic effects:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C could introduce a second nitro group, likely at position 5 or 6 of the benzene ring .

-

Sulfonation : Fuming H₂SO₄ may add a sulfonic acid group meta to the nitro group.

Nucleophilic Aromatic Substitution (NAS)

Under strongly acidic or basic conditions, the nitro group activates the ring for nucleophilic attack:

-

Conditions : NH₃/NaNH₂ in liquid NH₃ or NaOH at high temperatures.

-

Product : Substitution of the nitro group with an amine or hydroxyl group, though this is less likely without additional electron-withdrawing groups .

Cross-Coupling Reactions

The pyridinylthio group may participate in metal-catalyzed cross-couplings:

-

Suzuki Coupling : Requires a boronic acid partner and palladium catalyst (e.g., PdCl₂dppf) to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Introduces amine groups using a palladium catalyst and aryl halides .

Functional Group Interconversion

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate exhibits significant antimicrobial properties. Research has indicated that compounds with similar structures have shown effectiveness against a variety of bacterial strains. For instance, derivatives containing pyridine rings have been analyzed for their ability to inhibit bacteria like Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study published in the journal Pyridine Compounds with Antimicrobial and Antiviral Activities reported that pyridine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM against tested strains, suggesting that this compound may possess comparable efficacy .

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | MIC (μM) | Bacterial Strains |

|---|---|---|

| Compound A | 2.18 | S. aureus |

| Compound B | 3.08 | E. coli |

| This compound | TBD | TBD |

Anticancer Potential

The thioether moiety present in this compound suggests potential anticancer properties. Research focusing on thioether compounds has shown promising results in inhibiting cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

A study highlighted the anticancer activity of thioether compounds similar to this compound, demonstrating their ability to inhibit proliferation in various cancer cell lines . The mechanisms involved include induction of apoptosis and disruption of cell cycle progression.

Table 2: Anticancer Activity of Thioether Compounds

| Compound Name | IC50 (μM) | Cancer Cell Lines |

|---|---|---|

| Thioether Compound C | 15 | HeLa |

| Thioether Compound D | 10 | MCF-7 |

| This compound | TBD | TBD |

Synthesis and Derivative Development

The synthesis of this compound is crucial for its application in drug discovery. Various synthetic routes have been explored to enhance its bioactivity.

Synthesis Pathways

Research indicates that modifying the nitro group or substituents on the benzoate ring can significantly impact the biological activity of the compound . For example, the introduction of electron-withdrawing groups has been shown to enhance antimicrobial properties.

Table 3: Synthesis Routes and Modifications

| Modification Type | Impact on Activity |

|---|---|

| Nitro Group Substitution | Increased antimicrobial activity |

| Benzoate Ring Modifications | Enhanced anticancer effects |

Wirkmechanismus

The mechanism by which Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate exerts its effects depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thioether linkage can participate in redox reactions, influencing cellular redox balance. Molecular targets may include enzymes involved in redox processes and proteins with nucleophilic sites that can react with the nitro or thioether groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate:

Key Observations:

Electronic Effects: The 3-nitro group in the target compound creates a strong electron-deficient aromatic ring, enhancing reactivity toward nucleophilic substitution compared to non-nitro analogs like methyl benzoate . In contrast, methyl 2-nitrobenzoate (ortho-nitro substitution) may exhibit steric hindrance and altered electronic effects due to proximity between the nitro and ester groups .

Sulfur-Containing Substituents: The pyridin-2-ylthio group in the target compound provides a sulfur atom capable of forming hydrogen bonds or coordinating with metal ions, which is absent in simple nitrobenzoates like methyl 2-nitrobenzoate.

Heterocyclic Moieties: The pyridine ring in the target compound may enhance interactions with biological receptors or enzymes, similar to the isoxazole group in I-6373. However, the pyridine’s basicity contrasts with the neutral isoxazole .

Biologische Aktivität

Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Nitro Group : The presence of the nitro group (-NO₂) is significant for its biological activity.

- Pyridinylthio Group : The pyridine moiety linked via a thioether enhances its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates, which may lead to cellular damage or modulation of signaling pathways. The pyridylthio group may facilitate binding to proteins or enzymes, influencing their activity and potentially leading to therapeutic effects .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that compounds with similar structures exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Related Compound A | 64 | Escherichia coli |

| Related Compound B | 128 | Pseudomonas aeruginosa |

Note: TBD indicates that specific data for this compound's MIC is yet to be determined.

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation in vitro.

Case Study: Inhibition of Cancer Cell Lines

A study focusing on the anticancer activity of similar thioether compounds demonstrated promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, indicating enhanced efficacy .

Table 2: Anticancer Activity Data

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Related Compound C | 12 | A549 |

| Related Compound D | 25 | HeLa |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the nitro and pyridylthio groups can significantly influence the biological activity of the compound. For instance, substituting the nitro group with other electron-withdrawing groups often results in decreased antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 3-nitro-4-(pyridin-2-ylthio)benzoate, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, a pyridin-2-ylthio group can be introduced via thiol-disulfide exchange or using coupling reagents like HATU. Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity due to their ability to stabilize intermediates .

- Catalysts : K2CO3 or TEA is often used to deprotonate thiols and activate the nitro-substituted aromatic ring .

- Temperature : Reactions are typically conducted at 40–70°C to balance reaction rate and side-product formation .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- Chromatography : HPLC or TLC with UV detection (λ = 254–300 nm) is effective due to the nitro group’s strong absorbance .

- Spectroscopy :

- NMR : ¹H NMR should show characteristic signals for the pyridine ring (δ 7.5–8.5 ppm), nitro group (meta to ester), and methyl ester (δ 3.8–4.0 ppm) .

- IR : Confirm C=O (ester, ~1720 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₀N₂O₄S) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use a fume hood due to potential dust inhalation .

- Storage : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis of the ester group or nitro reduction .

- Decomposition : Thermal degradation may release NOₓ gases; use dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can regioselectivity challenges during pyridin-2-ylthio group installation be addressed?

- Methodological Answer :

- Electronic Effects : The nitro group at position 3 deactivates the aromatic ring, directing thiol substitution to the para position (position 4) via SNAr. Computational modeling (DFT) can predict activation energies for competing pathways .

- Steric Effects : Bulky catalysts (e.g., Pd(PPh₃)₄) may favor coupling at less hindered sites. Compare yields under Pd-catalyzed vs. SNAr conditions .

- Case Study : A 2024 study reported 85% yield using HATU-mediated coupling in DMF at 40°C, avoiding side reactions seen in Pd-based methods .

Q. What analytical strategies resolve contradictions in reported bioactivity data for nitro-aromatic derivatives?

- Methodological Answer :

- Assay Design : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct activity from cytotoxicity. For example, test against acetylcholinesterase (AChE) and compare with MTT assay results .

- Metabolite Profiling : LC-MS can identify degradation products (e.g., reduced nitro groups forming amines) that may skew bioactivity interpretations .

- Statistical Validation : Apply multivariate analysis to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How do solvent and pH affect the stability of this compound in biological assays?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies in buffers (pH 4–9). The ester group hydrolyzes rapidly above pH 7, forming the carboxylic acid derivative, which can alter bioavailability .

- Solvent Compatibility : Use co-solvents like DMSO ≤1% to maintain solubility without inducing precipitation in aqueous media .

- Data Example : A 2021 study showed 90% compound integrity in PBS (pH 7.4) after 24 hours at 25°C, dropping to 60% at pH 8.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.